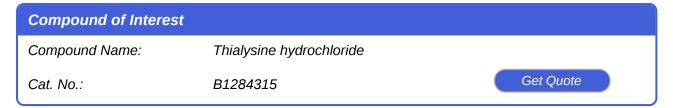


Thialysine Hydrochloride: A Technical Guide to Solubility and Stability for Researchers

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For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is paramount. This in-depth technical guide provides a comprehensive overview of the solubility and stability of **thialysine hydrochloride** (also known as S-(2-Aminoethyl)-L-cysteine hydrochloride), a critical lysine analog used in various biochemical and pharmaceutical research applications.

Core Physicochemical Properties

Thialysine hydrochloride is a cysteine derivative that functions as a structural and functional mimic of the essential amino acid L-lysine. It is typically supplied as a white to off-white crystalline powder.[1]

Solubility Profile

Thialysine hydrochloride's solubility is a key factor in its application, influencing everything from in vitro assay design to formulation development. While extensive quantitative data across a wide range of solvents and conditions is not readily available in public literature, a summary of its known solubility characteristics is presented below.

Data Presentation: Solubility of **Thialysine Hydrochloride**



Solvent	Reported Solubility	Observations	Citations
Water	11.67 mg/mL (58.15 mM)	Requires sonication for dissolution.	
Water	50 mg/mL	Results in a light tan, clear solution.	[2]
Water	Water-soluble	Generally described as soluble due to its hydrochloride salt form.	[1][3]
Dimethyl Sulfoxide (DMSO)	Soluble	A common solvent for creating stock solutions.	[4]
Methanol	Slightly soluble	[4][5]	

Experimental Protocols for Solubility Determination

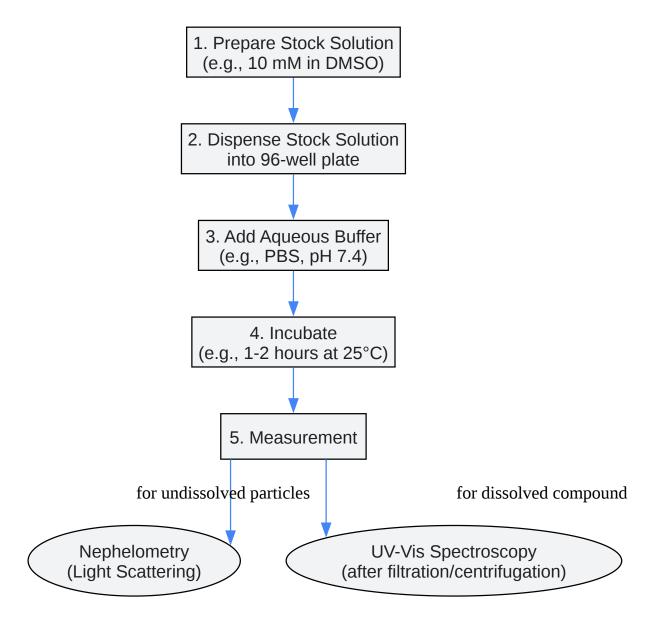
To address the lack of specific public data, researchers can determine the solubility of **thialysine hydrochloride** using established methodologies. The following are detailed protocols for kinetic and thermodynamic solubility assays, adapted for this compound.

Kinetic Solubility Assay (Nephelometric or UV-Vis Method)

This high-throughput method is suitable for early-stage drug discovery to quickly assess solubility.[6][7][8]

Experimental Workflow: Kinetic Solubility Assay





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Caption: Workflow for determining the kinetic solubility of **thialysine hydrochloride**.

Detailed Methodology:

- Stock Solution Preparation: Prepare a 10 mM stock solution of thialysine hydrochloride in 100% DMSO.
- Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.



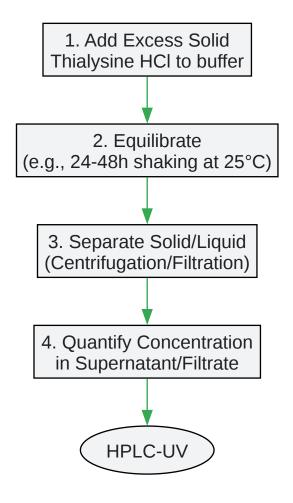
- Addition of Aqueous Buffer: To each well, add a specified volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final compound concentrations.
 The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its effect on solubility.
- Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking for a defined period (e.g., 1-2 hours).[6]
- Measurement:
 - Nephelometry: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.[6]
 - UV-Vis Spectroscopy: Alternatively, centrifuge the plate to pellet any precipitate or filter the solutions. Measure the UV absorbance of the supernatant/filtrate at a predetermined wavelength for thialysine hydrochloride and calculate the concentration against a standard curve.[9]

Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility and is considered the "gold standard" for solubility measurement.[9][10]

Experimental Workflow: Thermodynamic Solubility Assay





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Caption: Workflow for determining the thermodynamic solubility of **thialysine hydrochloride**.

Detailed Methodology:

- Preparation: Add an excess amount of solid thialysine hydrochloride to a vial containing a known volume of the desired solvent (e.g., water, buffer of a specific pH).
- Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[10]
- Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 μm PVDF).
- Quantification: Dilute the clear supernatant or filtrate and determine the concentration of dissolved thialysine hydrochloride using a validated analytical method, such as HPLC-UV.



Stability Profile

Thialysine hydrochloride is generally stable under standard conditions when stored as a solid in a cool, dry place.[1] However, its stability in solution is a critical consideration for its use in experiments and for the development of liquid formulations.

Data Presentation: Stability and Storage Recommendations for Thialysine Hydrochloride

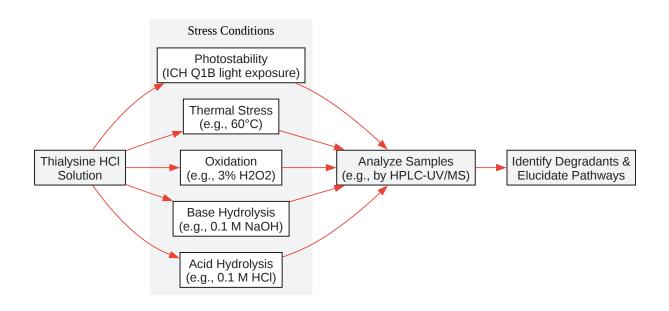
Form	Storage Condition	Duration	Observations	Citations
Solid	2-8°C	>2 years	Store in a dry, dark place.	[11]
Solid	-20°C	Long-term (months to years)	Sealed storage, away from moisture.	
Stock Solution	-80°C	6 months	In an appropriate solvent.	_
Stock Solution	-20°C	1 month	In an appropriate solvent.	
Shipping	Ambient Temperature	A few weeks	Considered stable for ordinary shipping.	[11]

Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[12][13] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Experimental Workflow: Forced Degradation Study





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Caption: Workflow for a forced degradation study of **thialysine hydrochloride**.

Detailed Methodology:

- Sample Preparation: Prepare solutions of thialysine hydrochloride (e.g., 1 mg/mL) in an appropriate solvent system.
- Application of Stress Conditions:
 - Acid Hydrolysis: Add an equal volume of an acid solution (e.g., 0.1 M to 1 M HCl) and incubate at room temperature or elevated temperature (e.g., 60°C).[12][14]
 - Base Hydrolysis: Add an equal volume of a base solution (e.g., 0.1 M to 1 M NaOH) and incubate under similar conditions as acid hydrolysis.[12][14]



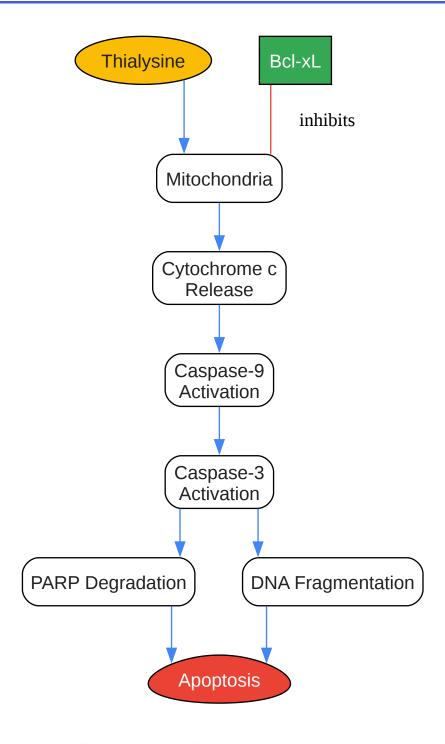
- Oxidation: Treat the drug solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.[2]
- Thermal Degradation: Expose the drug solution and solid drug substance to elevated temperatures (e.g., 60-80°C).[14]
- Photostability: Expose the drug solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12] A control sample should be protected from light.
- Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method (e.g., RP-HPLC with UV and/or MS detection).
- Data Evaluation: Assess the percentage of degradation and identify any major degradation products. The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged appropriately.[14]

Signaling Pathway Involvement

Thialysine is known to exhibit cytotoxic effects, particularly in cancer cell lines. In human acute leukemia Jurkat T cells, thialysine induces apoptosis through a mitochondria-dependent signaling pathway.[11][15]

Signaling Pathway: Thialysine-Induced Apoptosis in Jurkat T Cells





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Caption: Thialysine-induced apoptotic pathway in Jurkat T cells.

This pathway is initiated by the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9, followed by the activation of the executioner caspase-3.[11] This cascade results in the degradation of poly (ADP-ribose) polymerase (PARP) and fragmentation



of DNA, culminating in apoptotic cell death.[11] The process can be inhibited by the antiapoptotic protein Bcl-xL, which blocks the release of cytochrome c from the mitochondria.[11]

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of **thialysine hydrochloride**. While specific quantitative data is limited in the public domain, the provided qualitative information and detailed experimental protocols offer a robust framework for researchers to characterize this important compound for their specific applications. The elucidation of its apoptotic signaling pathway further enhances its utility as a tool in cancer research. As with any chemical substance, appropriate safety precautions should be taken during handling and experimentation.

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